(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone
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Overview
Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone is a useful research compound. Its molecular formula is C16H14N4O and its molecular weight is 278.315. The purity is usually 95%.
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Scientific Research Applications
Development of Precipitation-Resistant Formulations
One significant application involves the development of a precipitation-resistant solution formulation for a poorly water-soluble compound. The research aimed to enhance in vivo exposure, crucial for early toxicology and clinical studies. This approach helps achieve higher plasma concentrations, improving dose proportionality and the success of pharmacological evaluations (Burton et al., 2012).
Antimicrobial and Antifungal Activities
Another application is in the synthesis of new pyrimidine derivatives, which have shown broad biological activities. A study focusing on dihydropyrimidinone and dihydropyrimidine derivatives reported their effectiveness as antibacterial, antiviral, and anticancer agents. The in vitro screening against various bacteria and fungi indicated significant antimicrobial and antifungal activities, highlighting the compound's potential in developing new therapeutic agents (Al-Juboori, 2020).
Efficient Synthesis Methods
Research on efficient synthesis methods for related compounds emphasizes the versatility and potential for diverse applications in pharmaceuticals and organic chemistry. One study described an efficient synthesis of 7,8‐Dihydropyrimido[5,4‐d]pyrimidines, showcasing the compound's structural complexity and potential for further chemical manipulation and study (Carvalho et al., 2007).
Biological Activity of Dihydropyrimidinone Derivatives
Dihydropyrimidinones (DHPMs) are noted for their versatile biological activity, with applications ranging from antitumoral to antibacterial and calcium channel inhibition. A systematic review of DHPM derivatives outlined their diverse biological activities and emphasized the need for further in vivo studies to explore their pharmacological potential fully (Matos et al., 2018).
Mechanism of Action
Target of action
Pyrido[4,3-d]pyrimidines and indoles are often studied for their potential as therapeutic agents. They are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. They may act as inhibitors, activators, or modulators of their target’s function .
Biochemical pathways
These compounds can affect a variety of biochemical pathways. For example, some pyrido[4,3-d]pyrimidines have been studied for their potential as kinase inhibitors, which would affect signal transduction pathways .
Pharmacokinetics
The ADME properties of these compounds can also vary widely and are influenced by factors such as their specific structure and formulation. Some may be well-absorbed and extensively metabolized, while others may have poor bioavailability .
Result of action
The molecular and cellular effects of these compounds depend on their specific mode of action and the biochemical pathways they affect. They may lead to changes in cell signaling, gene expression, or cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(1H-indol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(12-1-2-14-11(7-12)3-5-18-14)20-6-4-15-13(9-20)8-17-10-19-15/h1-3,5,7-8,10,18H,4,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZSMDHDBZAJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.